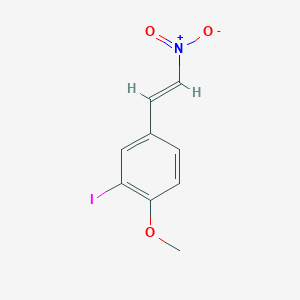

2-iodo-1-methoxy-4-(2-nitrovinyl)benzene

Description

Contextual Overview of Substituted Aromatic Systems in Organic Chemistry

Substituted aromatic systems are fundamental scaffolds in organic chemistry, forming the core of a vast array of molecules, including pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comjocpr.com The benzene (B151609) ring's unique electronic structure allows for substitution reactions, where a hydrogen atom or another group is replaced, leading to compounds with tailored properties. scienceforecastoa.compressbooks.pub The nature and position of these substituents profoundly influence the molecule's reactivity, physical characteristics, and biological activity. numberanalytics.comjocpr.com Reactions involving these systems are broadly categorized into electrophilic and nucleophilic substitutions, with the regioselectivity (ortho, meta, or para) being dictated by the electronic nature of the substituents already present on the ring. scienceforecastoa.compressbooks.pub The ability to introduce multiple, diverse functional groups onto a single aromatic ring creates multifunctional platforms for complex molecular architecture. mdpi.com

Significance of Iodinated and Methoxy-Substituted Arenes as Advanced Synthetic Precursors

Iodoarenes, or aromatic iodides, are highly valuable intermediates in organic synthesis. The carbon-iodine bond is the most reactive among the halogens, making iodoarenes excellent substrates for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orgd-nb.info This reactivity allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry. rsc.org Furthermore, iodoarenes are precursors to hypervalent iodine reagents, which are versatile and environmentally benign oxidizing agents. nih.gov

The methoxy (B1213986) group (-OCH₃) is another crucial substituent in synthetic organic chemistry. As a strong electron-donating group, it activates the aromatic ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions. acs.org Methoxy-substituted arenes are key building blocks for natural products and pharmaceuticals. researchgate.net The methoxy group can also be cleaved to reveal a phenol (B47542), providing another point for functionalization. The combination of an iodo and a methoxy group on an aromatic ring thus creates a powerful synthetic precursor with orthogonal reactivity, allowing for selective transformations at different sites.

Importance of β-Nitrostyrene Derivatives in Contemporary Organic Synthesis

β-Nitrostyrene and its derivatives are exceptionally versatile building blocks in organic synthesis. The presence of the electron-withdrawing nitro group conjugated with the styrenyl backbone renders the double bond highly electrophilic and susceptible to a wide range of chemical transformations. nih.govfrontiersin.org

The study of β-nitrostyrene dates back to the 19th century. Its synthesis is classically achieved through the Henry reaction (or nitroaldol reaction), a condensation between an aromatic aldehyde and a nitroalkane, such as nitromethane (B149229). rsc.orgwikipedia.org Initially used in simpler transformations, the 20th and 21st centuries have seen β-nitrostyrenes become benchmark substrates in the development of advanced synthetic methods, including asymmetric organocatalysis for Michael additions and cycloaddition reactions. Modern techniques, such as microwave-assisted synthesis, have been developed to improve the efficiency and environmental footprint of their preparation compared to conventional heating methods. rsc.org

The nitrovinyl group is a potent synthetic tool due to its dual functionality. The conjugated system acts as an excellent Michael acceptor, readily reacting with a wide variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net This reactivity is fundamental to building complex molecular frameworks.

Furthermore, the nitro group itself can be transformed into a plethora of other functional groups. nih.govresearchgate.net Its reduction is a well-established route to primary amines, providing access to phenethylamines, a class of compounds with significant biological relevance. wikipedia.orgresearchgate.net The nitro group can also be converted into ketones (via the Nef reaction), oximes, and hydroxylamines, making nitroalkenes indispensable intermediates for creating diverse molecular structures. nih.govresearchgate.net This transformative potential solidifies the status of the nitrovinyl group as a versatile synthetic handle. frontiersin.org

Strategic Placement of Substituents in 2-Iodo-1-methoxy-4-(2-nitrovinyl)benzene and its Implications for Reactivity

The specific arrangement of the iodo, methoxy, and nitrovinyl groups on the benzene ring of this compound dictates its unique chemical reactivity.

Iodo Group (Position 2): The iodine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions. Its position ortho to the methoxy group can introduce steric hindrance, potentially influencing the accessibility and rate of these reactions. chemrxiv.orgresearchgate.net

Methoxy Group (Position 1): As a strong electron-donating group, the methoxy substituent activates the ring, making it more susceptible to electrophilic attack. It directs incoming electrophiles to the positions ortho and para to it.

Nitrovinyl Group (Position 4): Located para to the methoxy group, the nitrovinyl moiety is a powerful electron-withdrawing group and a key site for nucleophilic conjugate addition. Its electronic demand is partially fed by the electron-donating methoxy group, which can enhance its reactivity as a Michael acceptor.

This trifunctional substitution pattern results in a molecule with multiple, distinct reactive sites, allowing for a programmed, stepwise functionalization. The iodo group can be used for cross-coupling, the nitrovinyl group for conjugate additions and subsequent transformations, and the aromatic ring itself remains available for further substitution, guided by the directing effects of the existing groups.

Research Scope and Objectives Pertaining to the Chemical Transformations and Utility of this compound in Academia

Academic research focused on a molecule like this compound would likely pursue several key objectives. A primary goal would be to explore its synthetic utility as a building block for more complex molecules, particularly those with potential pharmaceutical or material science applications. mdpi.comtandfonline.com

Research would involve:

Developing efficient synthetic routes to the title compound, likely via a Henry condensation of 2-iodo-4-methoxybenzaldehyde (B3030916) and nitromethane.

Investigating the regioselective functionalization of its different reactive sites. This includes performing various cross-coupling reactions at the iodo position and exploring a range of Michael additions to the nitrovinyl group.

Utilizing the compound in cascade or domino reactions , where multiple bonds are formed in a single operation, to rapidly build molecular complexity. rsc.org

Synthesizing libraries of novel compounds based on this scaffold for screening in biological assays or for evaluation as functional materials. frontiersin.org

The overarching objective is to establish this compound as a versatile platform for the efficient construction of diverse and complex chemical entities.

Compound Data

Table 1: Physicochemical Properties of 2-Iodo-1-methoxy-4-nitrobenzene (Note: This data is for a related precursor, not the title compound)

| Property | Value | Source |

| CAS Number | 5399-03-1 | echemi.com |

| Molecular Formula | C₇H₆INO₃ | echemi.com |

| Molecular Weight | 279.03 g/mol | echemi.com |

| Melting Point | 94 °C | echemi.com |

| Boiling Point | 343.3±27.0 °C at 760 mmHg | echemi.com |

| Density | 1.9±0.1 g/cm³ | echemi.com |

| XLogP3 | 2.4 | echemi.com |

| Topological Polar Surface Area | 55 Ų | echemi.com |

Table 2: Spectroscopic Data Identifiers for a Related Precursor, 2-Iodo-4-methoxy-1-nitrobenzene (Note: This data is for a related precursor, not the title compound)

| Identifier Type | Identifier | Source |

| SMILES string | COc1ccc(c(I)c1)N+=O | sigmaaldrich.com |

| InChI | 1S/C7H6INO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3 | sigmaaldrich.com |

| InChI Key | NLTAHTYBZZSCIT-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-iodo-1-methoxy-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO3/c1-14-9-3-2-7(6-8(9)10)4-5-11(12)13/h2-6H,1H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZPLTHLJQRFMW-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Iodo 1 Methoxy 4 2 Nitrovinyl Benzene and Its Precursors

Strategies for Constructing the β-Nitrostyrene Moiety

The creation of the β-nitrostyrene moiety is the key synthetic step. This is typically achieved through condensation reactions that directly yield the nitroalkene or an intermediate that can be readily dehydrated.

The most prominent classical pathway for forming β-nitrostyrenes is the Henry (or nitroaldol) reaction. wikipedia.org This reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org When the initial β-nitro alcohol product contains an alpha-proton, it is prone to dehydration, leading to the formation of a nitroalkene. organic-chemistry.org

The Henry reaction is a cornerstone of C-C bond formation in organic chemistry. wikipedia.org It begins with the deprotonation of the nitroalkane at the alpha-carbon to form a nucleophilic nitronate anion, which then attacks the carbonyl carbon of the aldehyde. wikipedia.org The resulting β-nitro alkoxide is subsequently protonated to give the β-nitro alcohol. wikipedia.org Under specific conditions, this intermediate undergoes elimination of water to yield the desired β-nitrostyrene. psu.edu

Classical Condensation Pathways for β-Nitrostyrene Formation

Nitromethane (B149229) Condensation with Aromatic Aldehydes (e.g., Henry Reaction Variants)

Utilizing 2-Iodo-1-methoxy-4-formylbenzene as the Essential Aldehyde Precursor

To synthesize 2-iodo-1-methoxy-4-(2-nitrovinyl)benzene via the Henry reaction, the indispensable starting material is the aromatic aldehyde, 2-iodo-1-methoxy-4-formylbenzene. This specific aldehyde provides the necessary carbon framework, including the iodo and methoxy (B1213986) substituents on the benzene (B151609) ring. The reaction proceeds by the condensation of this aldehyde with nitromethane in the presence of a suitable catalyst.

Evaluation of Primary Amine Catalysis in Acetic Acid

Primary amines, often in combination with an acid like glacial acetic acid, are effective catalysts for the Henry reaction, particularly when the desired product is the dehydrated β-nitrostyrene. sciencemadness.org The primary amine functions as a base, facilitating the initial deprotonation of nitromethane to form the reactive nitronate intermediate. The acetic acid serves multiple roles: it protonates the intermediate alkoxide and, crucially, promotes the dehydration of the β-nitro alcohol to the final nitroalkene. sciencemadness.org The choice of amine can influence the reaction's efficiency. A study on aminofunctionalized catalysts demonstrated that primary amines tend to favor the formation of β-nitrostyrene, whereas secondary or tertiary amines can lead to the β-nitroalcohol as the major product. researchwithrutgers.com

Table 1: Effect of Amine Catalysts on Henry Reaction This table is illustrative, based on general findings in the literature.

| Amine Catalyst | Catalyst Type | Typical Major Product | Reference |

|---|---|---|---|

| Ammonium (B1175870) Acetate (B1210297) | Primary Amine Salt | β-Nitrostyrene | sciencemadness.org |

| Phenylethylamine | Primary Amine | β-Nitrostyrene | sciencemadness.org |

| Secondary Amines (e.g., Diethylamine) | Secondary Amine | β-Nitroalcohol | researchwithrutgers.com |

| Tertiary Amines (e.g., Triethylamine) | Tertiary Amine | β-Nitroalcohol | psu.eduresearchwithrutgers.com |

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction parameters is critical for maximizing the yield of this compound and ensuring high selectivity for the nitroalkene over the nitroalcohol intermediate. Key factors include temperature, solvent, and catalyst loading.

Temperature: Higher reaction temperatures generally favor the elimination of water from the nitroalcohol intermediate, thus increasing the yield of the desired β-nitrostyrene. mdpi.com For instance, in a study of a related reaction, increasing the temperature from room temperature to 50 °C significantly increased the formation of the nitrostyrene (B7858105) product. mdpi.com

Solvent: The choice of solvent can impact reaction rates and product distribution. Solvents like n-butanol can facilitate the removal of water through azeotropic evaporation, driving the equilibrium towards the dehydrated nitrostyrene product. sciencemadness.org

Catalyst System: The nature and concentration of the catalyst are paramount. While simple amine bases are common, various metal-based catalytic systems have been developed to improve yield and selectivity. mdpi.comscirp.org For example, copper(II) complexes have been shown to effectively catalyze the formation of nitrostyrenes, with yields being dependent on the catalyst and base loading. mdpi.com

Table 2: Optimization of Henry Reaction Conditions for Nitrostyrene Formation This table presents generalized data from studies on various aromatic aldehydes to illustrate the effects of reaction parameters.

| Catalyst System | Solvent | Temperature (°C) | Yield of Nitrostyrene (%) | Reference |

|---|---|---|---|---|

| Ammonium Acetate | Glacial Acetic Acid | 100 (Reflux) | ~90 | sciencemadness.org |

| (S)-Cu2 / Ag2O | THF/DCM | 50 | 81 | mdpi.com |

| (S)-Cu2 / Ag2O | THF/DCM | 70 | 81 (with increased byproducts) | mdpi.com |

| Calcined Cu:Mg:Al LDH | None (Microwave) | - | >90 | scirp.org |

Beyond the Henry reaction, other olefination methods can be employed to synthesize nitroalkenes. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for forming carbon-carbon double bonds. organic-chemistry.orgyoutube.com

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphonium (B103445) ylide). organic-chemistry.org To apply this to the synthesis of this compound, one would theoretically react 2-iodo-1-methoxy-4-formylbenzene with a nitromethyl-substituted phosphorus ylide, such as (nitromethylidene)triphenylphosphorane.

A more common variant for this type of transformation is the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate (B1237965) carbanion. youtube.com This approach often offers advantages in terms of the ease of separation of the phosphate (B84403) byproduct and can provide excellent stereoselectivity, typically favoring the (E)-alkene. organic-chemistry.org The synthesis of tetrasubstituted nitroalkenes has been demonstrated using a two-step procedure involving an HWE olefination followed by a nitration reaction. nih.gov For the target compound, a direct HWE approach would involve reacting 2-iodo-1-methoxy-4-formylbenzene with a phosphonate ester such as diethyl (nitromethyl)phosphonate in the presence of a base.

Chemo- and Stereoselective Approaches to the (E)-Isomer

The synthesis of the (E)-isomer of this compound is commonly achieved through a condensation reaction between a substituted benzaldehyde (B42025) and a nitroalkane, a process known as the Henry reaction or nitroaldol reaction. This is followed by a dehydration step to yield the nitrovinyl group. The precursor, 2-iodo-4-methoxybenzaldehyde (B3030916), is reacted with nitromethane in the presence of a base.

The stereochemical outcome of the reaction, yielding the desired (E)-isomer, is a critical aspect. The dehydration of the intermediate nitroaldol can be controlled to favor the formation of the thermodynamically more stable (E)-alkene. This is often accomplished by using specific dehydrating agents or by careful control of the reaction conditions. For instance, the use of acidic conditions or reagents like acetic anhydride (B1165640) can promote the elimination of water to form the double bond, often with high selectivity for the E-isomer. Knoevenagel condensation represents another relevant synthetic route, involving the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, such as 2-methoxyethyl cyanoacetate, catalyzed by a base like piperidine. chemrxiv.org

Table 1: Key Reaction Parameters for (E)-Isomer Synthesis

| Reaction Step | Reagents | Catalyst/Conditions | Outcome |

|---|---|---|---|

| Condensation | 2-iodo-4-methoxybenzaldehyde, Nitromethane | Base (e.g., NaOH, NH4OAc) | Nitroaldol intermediate |

Methodologies for Introducing Aromatic Substituents

The synthesis of the key precursor, 2-iodo-4-methoxybenzaldehyde, requires the specific introduction of both the methoxy and iodo groups onto an aromatic starting material. The order of these introductions is crucial to ensure the correct regiochemistry.

Introduction of the Methoxy Group on Aromatic Precursors

The methoxy group (-OCH3) is typically introduced onto the aromatic ring through the etherification of a corresponding phenol (B47542).

Alkoxylation Reactions (e.g., Williamson Ether Synthesis)

The Williamson ether synthesis is a widely employed and versatile method for preparing ethers, including aromatic ethers. numberanalytics.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this context, a phenol precursor is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form a more nucleophilic phenoxide ion. This phenoxide then attacks an alkylating agent, typically an alkyl halide like methyl iodide or dimethyl sulfate, to form the methoxy ether. wikipedia.orgmasterorganicchemistry.com

The reaction is generally efficient for primary alkyl halides. masterorganicchemistry.com For the synthesis of aromatic ethers, the approach involves reacting a phenol with an alkyl halide (ArOH + RX) rather than an aryl halide with an alkoxide (ArX + ROH), as the latter is less reactive. francis-press.com The reaction is often carried out in polar aprotic solvents like DMF or DMSO. numberanalytics.com

Table 2: Typical Conditions for Williamson Ether Synthesis

| Phenolic Precursor | Base | Methylating Agent | Solvent |

|---|

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative route for introducing a methoxy group. masterorganicchemistry.com This reaction mechanism is distinct from electrophilic aromatic substitution and involves the attack of a nucleophile on an aromatic ring that is electron-deficient. vaia.com For SNAr to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to a suitable leaving group (e.g., a halide). masterorganicchemistry.comvaia.com

In this strategy, a precursor with a good leaving group (like fluorine or chlorine) and an activating group is treated with a methoxide (B1231860) source, such as sodium methoxide (NaOCH3). The methoxide ion attacks the carbon atom bearing the leaving group, proceeds through a negatively charged intermediate known as a Meisenheimer complex, and subsequently expels the leaving group to form the aromatic ether. masterorganicchemistry.comnih.gov While the methoxy group itself is an electron-donating group and tends to decrease the rate of nucleophilic aromatic substitution, the presence of other strongly deactivating groups can make this pathway feasible. vaia.com

Introduction of the Iodine Substituent

The introduction of an iodine atom onto the aromatic ring is a key step in forming the desired precursors.

Electrophilic Iodination of Aromatic Rings

Electrophilic aromatic iodination is a common method for installing an iodine atom onto an aromatic ring. fiveable.me This reaction is a type of electrophilic aromatic substitution. Unlike chlorination and bromination, direct reaction of benzene with iodine (I2) is generally endothermic and requires an activating agent or catalyst. libretexts.org

For activated aromatic rings, such as those containing an electron-donating methoxy group, iodination can proceed more readily. The methoxy group is an ortho-, para-directing group, meaning it directs incoming electrophiles to the positions ortho and para to itself. fiveable.me Common iodinating systems involve the use of molecular iodine in the presence of an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent electrophilic iodine species (I+). mdpi.commasterorganicchemistry.com Other reagents like N-Iodosuccinimide (NIS) can also be used, sometimes in the presence of a catalyst. organic-chemistry.org Lewis acids such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) can also be used to activate the iodine. fiveable.me

Table 3: Reagents for Electrophilic Iodination

| Aromatic Substrate | Iodinating Agent | Catalyst/Oxidant |

|---|---|---|

| Anisole derivatives (e.g., 4-methoxybenzaldehyde) | Iodine (I2) | Nitric Acid (HNO3), Hydrogen Peroxide (H2O2) |

| Activated Arenes | N-Iodosuccinimide (NIS) | Trifluoroacetic acid, Silver triflimide |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-iodo-4-methoxybenzaldehyde |

| Nitromethane |

| 2-methoxyethyl cyanoacetate |

| Piperidine |

| Sodium hydride |

| Potassium carbonate |

| Methyl iodide |

| Dimethyl sulfate |

| Sodium methoxide |

| N-Iodosuccinimide |

| Iron(III) chloride |

| Aluminum chloride |

| Nitric acid |

| Hydrogen peroxide |

| 4-hydroxy-2-iodobenzaldehyde |

| 4-methoxybenzaldehyde |

| Benzene |

Halogen Exchange Reactions

The introduction of an iodine atom onto an aromatic ring can be effectively achieved through halogen exchange, a process often referred to as the aromatic Finkelstein reaction. wikipedia.orgnih.gov This method is particularly useful for converting more readily available aryl bromides or chlorides into the corresponding aryl iodides. Unlike the classic Finkelstein reaction for alkyl halides, the exchange on an aryl halide is not a simple SN2 process and requires metal catalysis to proceed. wikipedia.orgnih.gov

The reaction involves treating an aryl halide (typically a bromide or chloride) with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in the presence of a catalyst. wikipedia.orgnih.gov Copper and nickel complexes have proven to be effective catalysts for this transformation. nih.gov The reaction is typically performed in a polar aprotic solvent at elevated temperatures. The choice of catalyst, ligand, and solvent system is crucial for achieving high conversion and minimizing side reactions like homocoupling. nih.gov For the synthesis of a precursor to this compound, a compound like 2-bromo-4-methoxybenzaldehyde (B1338418) could be subjected to a halogen exchange reaction to yield 2-iodo-4-methoxybenzaldehyde.

Table 1: Catalytic Systems for Aromatic Finkelstein Reactions

| Catalyst System | Ligand | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Copper(I) iodide (CuI) | Diamine ligands | Varies | High | A common and effective system for converting aryl bromides. wikipedia.org |

| Nickel(II) bromide (NiBr₂) | Tributylphosphine (PBu₃) | HMPA | 140°C | Suppresses dimerization side products but requires high temperatures. nih.gov |

This table presents representative catalytic systems for the aromatic Finkelstein reaction, a key method for synthesizing aryl iodide precursors.

Diazotization-Iodination Sequences from Aminated Precursors

A classic and highly reliable method for introducing an iodine atom onto an aromatic ring is through the diazotization of a primary aromatic amine, followed by substitution with iodide. organic-chemistry.org This sequence, a variant of the Sandmeyer reaction, is a cornerstone of aromatic chemistry. The process begins with the conversion of a primary arylamine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid. organic-chemistry.org

The resulting diazonium salt is often unstable but serves as an excellent intermediate. organic-chemistry.org Subsequent treatment of the diazonium salt with a solution of potassium iodide (KI) or aqueous iodine leads to the displacement of the diazonium group (N₂) by an iodide atom, yielding the desired aryl iodide. thieme-connect.de For a precursor to the target compound, a starting material like 2-amino-4-methoxybenzaldehyde (B1267418) would be converted to an intermediate diazonium salt and then treated with KI to produce 2-iodo-4-methoxybenzaldehyde. Modern variations of this reaction utilize alternative acid sources like p-toluenesulfonic acid (p-TsOH) or solid-supported acids such as silica (B1680970) sulfuric acid to improve yields and simplify handling. organic-chemistry.orgthieme-connect.de

Table 2: Reagent Systems for Diazotization-Iodination of Aromatic Amines

| Diazotization Reagent | Acid | Iodide Source | Conditions | Reference |

|---|---|---|---|---|

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | Potassium Iodide (KI) | 0-5°C, then heat | thieme-connect.de |

| Sodium Nitrite (NaNO₂) | p-Toluenesulfonic Acid (p-TsOH) | Potassium Iodide (KI) | Room Temperature | organic-chemistry.org |

This table summarizes various reagent combinations for the conversion of aromatic amines to aryl iodides via a diazotization-iodination sequence.

Sequential and Convergent Synthetic Routes towards the Target Compound

Multi-Step Linear Syntheses

A multi-step linear synthesis involves a sequential transformation of functional groups where the product of one step becomes the reactant for the next. youtube.comyoutube.com A plausible linear route to this compound would culminate in the formation of the nitrovinyl group via a Henry reaction (also known as a nitroaldol condensation). researchgate.net

This condensation reaction involves an aldehyde and a nitroalkane, in this case, 2-iodo-4-methoxybenzaldehyde and nitromethane, respectively. researchgate.net The reaction is typically base-catalyzed, followed by dehydration to yield the β-nitrostyrene product.

A representative linear sequence is outlined below:

Iodination: Conversion of a suitable precursor, such as 4-methoxyaniline, into 2-iodo-4-methoxyaniline.

Formylation: Introduction of a formyl group to produce the key intermediate, 2-iodo-4-methoxybenzaldehyde.

Henry Condensation: Reaction of 2-iodo-4-methoxybenzaldehyde with nitromethane in the presence of a base (e.g., ammonium acetate in acetic acid) to form the final product, this compound. researchgate.net

This linear approach is direct and focuses solely on achieving the target molecule. youtube.com

Divergent Syntheses from Common Intermediates

Divergent synthesis is a powerful strategy where a single, common intermediate is used as a branching point to generate a variety of structurally related compounds. youtube.com This approach is highly efficient for creating chemical libraries for research and screening purposes. For the synthesis of this compound, the key intermediate 2-iodo-4-methoxybenzaldehyde is an ideal candidate for a divergent approach.

From this central precursor, multiple synthetic pathways can be explored:

Path A (Target Synthesis): A Henry condensation with nitromethane yields the title compound, this compound. researchgate.net

Path B (Alternative Olefination): A Wittig reaction with an appropriate phosphorane could introduce different vinyl functionalities, leading to a range of styrene (B11656) derivatives.

Path C (Reduction): Reduction of the aldehyde using a reagent like sodium borohydride (B1222165) (NaBH₄) would produce the corresponding benzyl (B1604629) alcohol, (2-iodo-4-methoxyphenyl)methanol.

Path D (Oxidation): Oxidation of the aldehyde using an oxidant such as potassium permanganate (B83412) (KMnO₄) would yield 2-iodo-4-methoxybenzoic acid.

This strategy highlights the versatility of 2-iodo-4-methoxybenzaldehyde as a building block for accessing a diverse set of molecules, including the specific target of this article.

Chemical Reactivity and Transformations of 2 Iodo 1 Methoxy 4 2 Nitrovinyl Benzene

Reactions Involving the Electrophilic Nitrovinyl Functionality

The nitrovinyl group is a potent electron-withdrawing moiety, rendering the β-carbon of the vinyl group highly electrophilic and susceptible to attack by nucleophiles. This feature is the cornerstone of its reactivity.

The Michael addition, or conjugate addition, is a fundamental reaction for β-nitrostyrenes. In this reaction, a nucleophile adds to the β-carbon of the nitrovinyl group, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The resulting intermediate is a resonance-stabilized nitronate anion.

Based on the general reactivity of nitrostyrenes, 2-iodo-1-methoxy-4-(2-nitrovinyl)benzene is expected to react with a variety of soft carbon nucleophiles.

Malonates and other dicarbonyl compounds: Diethyl malonate and similar 1,3-dicarbonyl compounds are classic Michael donors. In the presence of a base, they form a stabilized enolate that would readily add to the electrophilic β-carbon of the nitrovinyl group. The reaction is typically efficient for a wide range of substituted nitrostyrenes.

Enamines: Enamines, formed from the reaction of ketones or aldehydes with secondary amines, are also effective nucleophiles in Michael additions to nitroalkenes. The reaction would yield a γ-nitro carbonyl compound after hydrolysis of the iminium ion intermediate.

Grignard Reagents: The reaction with Grignard reagents is more complex. While they are potent nucleophiles, they are also strong bases and can be considered "hard" nucleophiles. This can lead to a mixture of products. 1,4-conjugate addition is favored with cuprate (B13416276) reagents (Gilman reagents), which are softer nucleophiles. Direct 1,2-addition to the nitro group or side reactions due to the acidity of the α-proton are potential limitations.

Table 1: Predicted Reactivity of this compound with Carbon Nucleophiles

| Nucleophile | Expected Product Type | Potential Limitations |

| Diethyl Malonate | Diethyl 2-(2-iodo-1-methoxy-4-nitrophenyl)ethylmalonate | Requires basic conditions |

| Enamine (e.g., from cyclohexanone (B45756) and pyrrolidine) | γ-nitro ketone | Requires subsequent hydrolysis |

| Grignard Reagent (RMgX) | Mixture of 1,4- and 1,2-addition products, side reactions | Low selectivity for 1,4-addition |

| Gilman Reagent (R₂CuLi) | Predominantly 1,4-addition product | Stoichiometric use of copper |

The addition of heteroatom nucleophiles to nitrostyrenes is a well-established transformation.

Amines: Primary and secondary amines readily undergo conjugate addition to nitrostyrenes to form β-nitroamines. The reaction is often fast and proceeds under mild conditions.

Thiols: Thiols are excellent soft nucleophiles and add efficiently to the β-carbon of nitroalkenes to give β-nitro sulfides. This reaction is typically reversible.

Alcohols: The addition of alcohols is generally slower and requires basic conditions to generate the more nucleophilic alkoxide.

Regioselectivity: The regioselectivity of the Michael addition to the nitrovinyl group is generally very high, with the nucleophile exclusively attacking the β-carbon due to the strong electron-withdrawing nature of the nitro group.

Stereoselectivity: The addition reaction creates a new stereocenter at the α-carbon and potentially another at the β-carbon. The diastereoselectivity of the reaction can be influenced by the nature of the nucleophile, the solvent, and the reaction conditions. For acyclic products, achieving high stereocontrol can be challenging without the use of chiral catalysts or auxiliaries.

The electron-deficient nature of the nitrovinyl double bond makes it an excellent component in cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring.

Normal Electron Demand Diels-Alder: In this type of reaction, an electron-rich diene reacts with an electron-poor dienophile. Due to the electron-withdrawing nitro group, this compound would be an excellent dienophile. It would be expected to react readily with electron-rich dienes such as cyclopentadiene, 1,3-butadiene, and Danishefsky's diene. The presence of the methoxy (B1213986) group on the benzene (B151609) ring further activates the dienophile. The iodo group, while deactivating through induction, is not expected to prevent the reaction. The endo rule would likely govern the stereochemical outcome, as is typical for these reactions.

Inverse Electron Demand Diels-Alder: This reaction involves an electron-poor diene and an electron-rich dienophile. The nitrovinyl group of the target compound is not suitable for this type of reaction as it is an electron-poor system. Therefore, participation of this compound as the diene component in an inverse electron demand Diels-Alder reaction is not expected.

Table 2: Predicted Diels-Alder Reactivity of this compound

| Reaction Type | Role of the Compound | Expected Reactivity |

| Normal Electron Demand | Dienophile | High reactivity with electron-rich dienes |

| Inverse Electron Demand | Dienophile | Low to no reactivity |

Cycloaddition Reactions

[3+2] Cycloadditions with Dipolarophiles

The electron-withdrawing nature of the nitro group makes the double bond of the nitrovinyl substituent in this compound an excellent dipolarophile for [3+2] cycloaddition reactions. These reactions are a powerful tool for the construction of five-membered heterocyclic rings, such as isoxazolines. researchgate.netnih.gov

One common approach involves the reaction with nitrile oxides. Nitrile oxides can be generated in situ from various precursors, such as aldoximes, through oxidation. mdpi.comnih.gov The resulting nitrile oxide then undergoes a 1,3-dipolar cycloaddition with the alkene. The reaction of β-nitrostyrenes, such as the title compound, is expected to proceed with high regioselectivity. nih.govrsc.org The electrophilically activated β-carbon of the nitrovinyl group is attacked by the nucleophilic oxygen of the dipole. nih.govrsc.org This typically leads to the formation of 5-substituted isoxazolines. researchgate.net The mechanism of these cycloadditions can be either concerted or stepwise, depending on the specific reactants and conditions. nih.govscielo.bracs.org

The general scheme for the [3+2] cycloaddition of a nitrile oxide with this compound to yield a substituted isoxazoline (B3343090) is a well-established synthetic route. sci-rad.comresearchgate.net

Reduction Reactions of the Nitrovinyl Group

The nitrovinyl group of this compound is susceptible to various reduction reactions, allowing for the synthesis of saturated nitroethyl or aminoethyl derivatives. The choice of reducing agent and reaction conditions determines the final product.

The carbon-carbon double bond of the nitrovinyl group can be selectively reduced without affecting the nitro group or the aryl iodide. This transformation yields the corresponding saturated nitroalkane, 2-iodo-1-methoxy-4-(2-nitroethyl)benzene. A common and effective reagent for this selective reduction is sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in a protic solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and methanol, at room temperature. This method is known for its high yield and selectivity for the 1,4-reduction of α,β-unsaturated nitro compounds.

Table 1: Selective Reduction of β-Nitrostyrene Analogs

| Reagent System | Substrate Type | Product | Typical Yield | Reference |

| NaBH₄ / THF-MeOH | Substituted β-nitrostyrenes | Saturated nitroalkanes | High | beilstein-journals.org |

The complete reduction of the nitrovinyl group to a primary amine leads to the formation of phenethylamine (B48288) derivatives. This transformation requires stronger reducing agents that can reduce both the double bond and the nitro group. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of achieving this transformation. However, its use requires careful handling due to its high reactivity.

A milder and more convenient one-pot method involves the use of sodium borohydride in combination with a transition metal salt, such as copper(II) chloride (CuCl₂). beilstein-journals.orgku.dknih.gov This system has been shown to be effective for the reduction of various substituted β-nitrostyrenes to the corresponding phenethylamines in good yields under mild conditions. aau.dkchemrxiv.org This method would convert this compound into 2-(2-iodo-4-methoxyphenyl)ethan-1-amine.

Table 2: Reductive Conversion of β-Nitrostyrenes to Phenethylamines

| Reagent System | Substrate Type | Product | Typical Yield | Reference |

| LiAlH₄ / Ether | Substituted β-nitrostyrenes | Phenethylamines | Moderate | beilstein-journals.org |

| NaBH₄ / CuCl₂ | Substituted β-nitrostyrenes | Phenethylamines | 62-83% | beilstein-journals.orgnih.gov |

Catalytic hydrogenation offers a versatile and often cleaner alternative for the reduction of the nitrovinyl group. tcichemicals.com The selectivity of the reaction—either towards the saturated nitroalkane or the fully reduced amine—is highly dependent on the choice of catalyst, support, and reaction conditions. researchgate.netresearchgate.net

For the selective hydrogenation of the double bond to yield 2-iodo-1-methoxy-4-(2-nitroethyl)benzene, catalysts that are less active towards nitro group reduction are preferred. In contrast, for the complete reduction to 2-(2-iodo-4-methoxyphenyl)ethan-1-amine, more active catalysts are employed. Palladium on carbon (Pd/C) is a commonly used catalyst that can often achieve complete reduction to the amine. researchgate.net However, modifying the catalyst or the support can tune the selectivity. For instance, studies on the hydrogenation of 3-nitrostyrene (B1585535) have shown that Co-promoted Pt catalysts can exhibit high selectivity towards the corresponding aminostyrene. mdpi.com The chemoselective hydrogenation is influenced by factors such as metal particle size and metal-support interactions. researchgate.net

Table 3: Catalyst Selection for Hydrogenation of Substituted Nitroarenes

| Catalyst | Hydrogen Source | Primary Product | Selectivity | Reference |

| Pt/C | H₂ | Amine | High | mdpi.com |

| Co-promoted Pt/PAC | H₂ | Aminostyrene | 92% | mdpi.com |

| RhIn/ZIF-8 | N₂H₄·H₂O | Aminostyrene | >98% | researchgate.net |

| Au Nanorods | H₂O/H₂ | Nitrobenzyl alcohol | ~100% | researchgate.net |

Transformations Involving the Aromatic Iodine Substituent

The carbon-iodine bond in this compound provides a reactive handle for the formation of new carbon-carbon bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Aryl iodides are highly reactive substrates in palladium-catalyzed cross-coupling reactions due to the relatively weak C-I bond, which facilitates oxidative addition to the palladium(0) catalyst. rsc.org The presence of the nitrovinyl group introduces a potential challenge, as it may not be stable under all coupling conditions. However, numerous cross-coupling reactions have been successfully performed on substrates bearing nitro groups. nih.govorganic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org It is a versatile method for forming biaryl compounds. The reaction of this compound with an arylboronic acid would yield a substituted biphenyl (B1667301) derivative. The choice of a bulky phosphine (B1218219) ligand, such as BrettPhos, has been shown to be effective in the Suzuki-Miyaura coupling of nitroarenes. organic-chemistry.orgmdpi.com

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene, such as an acrylate (B77674) or styrene (B11656), in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction would install a new vinyl group at the 2-position of the starting material. Studies on the Heck reaction of iodobenzene (B50100) with methyl acrylate show that the reaction can be carried out with various supported palladium catalysts. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. organic-chemistry.org It requires a palladium catalyst, often a copper(I) co-catalyst, and a base. organic-chemistry.orgorganic-chemistry.org The Sonogashira coupling of this compound with a terminal alkyne would produce a 2-alkynyl-1-methoxy-4-(2-nitrovinyl)benzene derivative. The reaction conditions can be mild, and various functional groups are often tolerated. nih.govnih.govresearchgate.netresearchgate.netnih.gov

Table 4: Typical Conditions for Cross-Coupling Reactions of Aryl Iodides

| Reaction | Catalyst/Ligand | Base | Solvent | Coupling Partner | Reference |

| Suzuki-Miyaura | Pd(acac)₂ / BrettPhos | K₃PO₄ | 1,4-Dioxane | Arylboronic acid | organic-chemistry.org |

| Heck | Pd/C | Et₃N / Na₂CO₃ | NMP | Methyl acrylate | nih.gov |

| Sonogashira | Pd(OAc)₂ / CuI | Dabco | - | Terminal alkyne | nih.gov |

Transition Metal-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures through the reaction of an aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the general principles of this reaction are well-established and its application to similar iodoarenes is widespread.

The reaction mechanism generally involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates.

Below is a representative table illustrating typical conditions for the Suzuki-Miyaura coupling of an iodoarene with an arylboronic acid, which could be adapted for this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 98 |

| 2 | 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 80 | 95 |

| 3 | 2-Iodonitrobenzene | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 92 |

This table is illustrative and based on general knowledge of the Suzuki-Miyaura coupling. Specific conditions for this compound may vary.

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and typically a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes, which are valuable intermediates in medicinal chemistry and materials science.

A study on the synthesis of combretastatin (B1194345) A-4 analogues utilized a Sonogashira coupling of a similar iodinated aromatic compound. While not the exact substrate, this provides insight into the potential reaction conditions. For instance, the coupling of 1-iodo-3,4,5-trimethoxybenzene with a terminal alkyne was achieved using a palladium catalyst and a copper(I) co-catalyst in the presence of a base like triethylamine.

Table 2: Illustrative Conditions for Sonogashira Coupling

| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 1-Iodo-3,4,5-trimethoxybenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |

| 2 | Iodobenzene | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | DIPA | DMF | 60 | 92 |

| 3 | 4-Iodonitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Toluene | 80 | 88 |

This table is illustrative and based on general knowledge and analogous reactions. Specific conditions for this compound may require optimization.

Heck Reactions for Vinyl-Aryl Coupling

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a new, more substituted alkene. This palladium-catalyzed reaction is a versatile tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

While specific examples of the Heck reaction with this compound were not found in the reviewed literature, the high reactivity of aryl iodides makes it a highly plausible substrate. A typical Heck reaction would involve reacting the iodo-compound with an alkene, such as styrene or an acrylate, in the presence of a palladium catalyst and a base.

Table 3: General Conditions for Heck Reaction

| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N | DMF | 100 | 90 |

| 2 | 4-Iodoanisole | Methyl acrylate | PdCl₂ (2) | - | NaOAc | DMA | 120 | 85 |

| 3 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile (B52724) | 80 | 92 |

This table presents general conditions for the Heck reaction and is for illustrative purposes. Optimization would be necessary for this compound.

Other Palladium-Catalyzed C-C and C-Heteroatom Bond Formations

Beyond the Suzuki, Sonogashira, and Heck reactions, the iodo group of this compound can participate in a range of other important palladium-catalyzed transformations.

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide. It is known for its high functional group tolerance and reactivity.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide. A key advantage is the stability of the organotin reagents to air and moisture.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a powerful tool for the synthesis of anilines and other N-aryl compounds. Given the presence of the nitro group, which can be incompatible with some strong bases used in this reaction, careful selection of reaction conditions would be necessary.

Application in Hypervalent Iodine Chemistry

The iodine atom in this compound can be oxidized to higher valence states, forming hypervalent iodine compounds. These reagents are valuable in organic synthesis due to their unique reactivity as oxidizing agents and their ability to participate in various transformations.

Formation of Iodonium Salts and their Reactivity

Aryl iodides can be converted into diaryliodonium salts, which are versatile arylating agents. The synthesis of these salts typically involves the reaction of an aryl iodide with an arene under oxidative conditions. While specific examples for this compound are not detailed in the available literature, general methods for the preparation of unsymmetrical diaryliodonium salts are well-established.

Diaryliodonium salts can then transfer one of their aryl groups to a variety of nucleophiles, including carbanions, amines, and alkoxides, often catalyzed by transition metals.

Oxidative Transformations Mediated by Iodine

The iodine atom of this compound can be oxidized to form hypervalent iodine(III) or iodine(V) species. These hypervalent iodine reagents are known for their strong oxidizing properties and can mediate a wide range of transformations. For instance, iodosylbenzene (PhIO) and iodoxybenzene (B1195256) (PhIO₂) are common hypervalent iodine reagents.

The oxidation of the iodo-compound could potentially be achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®. The resulting hypervalent iodine species could then be used for various oxidative processes, such as the oxidation of alcohols to aldehydes or ketones.

Influence of Aromatic Substituents on Reaction Regioselectivity and Kinetics

Electronic Effects of Methoxy and Nitrovinyl Groups on Aromatic Reactivity

The electronic nature of the substituents on the benzene ring is a primary determinant of its reactivity towards electrophiles. In this compound, the methoxy (-OCH₃) and nitrovinyl (-CH=CHNO₂) groups exert opposing electronic effects.

The methoxy group at the C-1 position is a potent activating group. Its oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system through a resonance effect (+R). This donation of electron density increases the nucleophilicity of the aromatic ring, making it more susceptible to attack by electrophiles. This activating influence is most pronounced at the positions ortho and para to the methoxy group. Consequently, the methoxy group directs incoming electrophiles to these positions.

Conversely, the nitrovinyl group at the C-4 position is a strong deactivating group. The nitro group is highly electron-withdrawing due to both a negative inductive effect (-I) and a negative resonance effect (-R). This withdrawal of electron density from the aromatic ring reduces its nucleophilicity, thereby slowing down the rate of electrophilic aromatic substitution. The deactivating nature of the nitrovinyl group is most strongly felt at the ortho and para positions relative to its point of attachment, which effectively directs incoming electrophiles to the meta positions.

In this compound, the positions on the aromatic ring are influenced as follows:

C-3: Ortho to the iodo group and meta to both the methoxy and nitrovinyl groups.

C-5: Meta to the iodo and methoxy groups and ortho to the nitrovinyl group.

C-6: Para to the iodo group and ortho to the methoxy group.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

|---|---|---|---|---|---|

| -OCH₃ | C-1 | -I (Weakly Withdrawing) | +R (Strongly Donating) | Activating | Ortho, Para |

| -I | C-2 | -I (Strongly Withdrawing) | +R (Weakly Donating) | Deactivating | Ortho, Para |

| -CH=CHNO₂ | C-4 | -I (Strongly Withdrawing) | -R (Strongly Withdrawing) | Strongly Deactivating | Meta |

Steric Hindrance Considerations

Steric hindrance, the spatial obstruction caused by the size of the substituents, plays a crucial role in moderating the electronic effects on reaction regioselectivity and kinetics. In this compound, the iodo atom is the largest of the three substituents, followed by the methoxy and nitrovinyl groups.

The bulky iodo group at the C-2 position will sterically hinder the approach of reactants to the adjacent C-3 position. Similarly, the methoxy group at C-1 will impede access to the C-6 position to some extent. The nitrovinyl group at C-4 also presents a degree of steric bulk that can influence the accessibility of the neighboring C-3 and C-5 positions.

While the electronic effects strongly favor electrophilic attack at the C-6 position, steric hindrance from the adjacent methoxy group might reduce the reaction rate compared to an unhindered position. However, the alternative positions are electronically disfavored. The C-3 position is sterically hindered by the large iodo group and electronically disfavored by the meta-directing nitrovinyl group. The C-5 position, while less sterically hindered on one side, is strongly deactivated by the adjacent nitrovinyl group. Therefore, despite some steric hindrance, the C-6 position remains the most probable site for electrophilic substitution due to the overwhelming electronic activation by the methoxy group.

| Position | Adjacent Substituents | Estimated Steric Hindrance |

|---|---|---|

| C-3 | Iodo (C-2), Nitrovinyl (C-4) | High |

| C-5 | Nitrovinyl (C-4) | Moderate |

| C-6 | Methoxy (C-1) | Moderate |

Tandem and Cascade Reactions Utilizing Multiple Reactive Sites

The structure of this compound presents multiple reactive sites that can be exploited in tandem or cascade reactions to build complex molecular architectures efficiently. The key reactive functionalities are the carbon-iodine bond, the electron-rich aromatic ring, and the electrophilic nitrovinyl group.

While specific, documented tandem or cascade reactions starting from this compound are not prevalent in the surveyed literature, the known reactivity of its constituent parts allows for the postulation of several potential transformations.

A plausible and powerful cascade sequence would involve an initial palladium-catalyzed cross-coupling reaction at the C-I bond, followed by an intramolecular reaction involving the nitrovinyl moiety. For instance, a Heck reaction could be initiated at the C-2 position by introducing a suitable alkene. The newly formed substituent could then, under the right conditions, participate in a subsequent intramolecular reaction.

A hypothetical example of a tandem reaction could be a Heck-aza-Michael cascade . In this sequence, a palladium catalyst would first activate the C-I bond for a Heck coupling with an N-alkenyl amine. The resulting intermediate, now bearing an aminoalkenyl side chain at the C-2 position, could then undergo an intramolecular aza-Michael addition of the amine to the electron-deficient double bond of the nitrovinyl group. This would lead to the formation of a nitrogen-containing heterocyclic ring fused to the benzene core. The feasibility of such a cascade would depend on the precise reaction conditions and the nature of the reactants.

Another potential cascade could involve an initial reduction of the nitro group to an amine. This newly formed amino group could then act as an intramolecular nucleophile, attacking a suitable electrophilic partner introduced via a cross-coupling reaction at the iodo-substituted position. Such strategies are common in the synthesis of complex heterocyclic systems from substituted anilines.

Derivatization and Advanced Functionalization Strategies

Conversion to Polyfunctionalized Aromatic Systems

The strategic manipulation of the functional groups of 2-iodo-1-methoxy-4-(2-nitrovinyl)benzene allows for the synthesis of highly substituted and polyfunctionalized aromatic systems. The reactivity of the carbon-iodine bond, in particular, serves as a gateway for introducing a wide range of substituents through well-established cross-coupling methodologies.

The methoxy (B1213986) group, being an ortho, para-director and an activating group, influences the regioselectivity of potential electrophilic aromatic substitution reactions on the benzene (B151609) ring, although the existing substitution pattern largely dictates the available positions. wikipedia.org It is generally stable under many reaction conditions but can be cleaved to a phenol (B47542) using strong acids like HI. askfilo.com

The nitrovinyl group is a versatile functionality that can undergo a variety of transformations, including reduction, cycloaddition, and conversion to carbonyl groups. By combining reactions at the iodo and nitrovinyl positions, a vast chemical space of polyfunctionalized aromatics becomes accessible. For instance, a Sonogashira coupling at the iodo position to introduce an alkyne, followed by a reduction of the nitrovinyl group to an amine, would yield a highly functionalized aniline derivative, a valuable intermediate in medicinal and materials chemistry.

Precursors for Complex Chemical Building Blocks and Intermediates (Non-Biological Context)

The unique arrangement of functional groups in this compound makes it a valuable precursor for a variety of complex chemical building blocks.

The nitrovinyl group is a key functionality for the synthesis of nitrogen-containing heterocycles. One potential application is in the synthesis of quinoline derivatives. The reaction of arylamines with nitroalkenes in the presence of a catalyst can lead to the formation of 2,3-dialkylquinolines. nih.gov A plausible synthetic route starting from this compound could involve the reduction of the nitro group to an amine, followed by an intramolecular cyclization.

Another approach to quinoline synthesis involves the reaction of nitroarenes with aldehydes and phenylacetylene in the presence of a reducing agent. organic-chemistry.org While this is a multi-component reaction, it highlights the utility of the nitro group in the formation of the quinoline ring system.

The synthesis of indoles from nitrovinyl compounds is also a well-established strategy. A common method involves the reduction of the nitrovinyl group to a nitroethane, followed by reductive cyclization using various reagents such as iron in acetic acid or catalytic hydrogenation.

Pyrrole synthesis could be envisioned through multi-step sequences. For example, the nitrovinyl group could be transformed into a β-amino ketone, which could then be subjected to a Paal-Knorr pyrrole synthesis with a 1,4-dicarbonyl compound.

The nitrovinyl group can be readily converted into a carbonyl group through the Nef reaction. This transformation typically involves the treatment of the nitroalkane, generated from the reduction of the nitroalkene, with a strong base followed by acidification. This would convert the 2-nitrovinyl group into a formyl or acetyl group, depending on the substitution at the α-carbon of the original nitroalkene.

Alternatively, ozonolysis of the nitrovinyl double bond can also lead to the formation of carbonyl compounds. Depending on the workup conditions, either an aldehyde or a carboxylic acid can be obtained.

| Transformation | Reagents and Conditions | Expected Product |

| Nef Reaction | 1. NaBH4, THF; 2. NaOH, H2O; 3. H2SO4 | 2-iodo-1-methoxy-4-formylbenzene |

| Ozonolysis (Reductive) | 1. O3, CH2Cl2, -78 °C; 2. Zn, H2O or (CH3)2S | 2-iodo-1-methoxy-4-formylbenzene |

| Ozonolysis (Oxidative) | 1. O3, CH2Cl2, -78 °C; 2. H2O2 | 2-iodo-1-methoxy-4-carboxybenzene |

The iodo group on the aromatic ring is an excellent handle for introducing a wide variety of other functional groups, primarily through palladium-catalyzed cross-coupling reactions. wikipedia.orgchemicalbook.com

Cyano Group: The cyanation of iodobenzene (B50100) can be achieved using various cyanide sources, such as potassium ferricyanide or zinc cyanide, in the presence of a palladium catalyst. researchgate.netwikipedia.org This provides a route to the corresponding benzonitrile derivative.

Halogen Exchange: The iodo group can be replaced by other halogens, such as bromine or chlorine, through a halogen exchange reaction, often catalyzed by copper or nickel salts. researchgate.netmanac-inc.co.jp

Alkyl and Aryl Groups: The Suzuki-Miyaura coupling reaction allows for the introduction of alkyl and aryl groups by reacting the iodobenzene derivative with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orglibretexts.org

Alkynyl Groups: The Sonogashira coupling enables the formation of a carbon-carbon bond between the iodobenzene and a terminal alkyne, using a palladium catalyst and a copper co-catalyst. nbinno.comwikipedia.orglibretexts.org

Alkenyl Groups: The Heck reaction can be used to couple the iodobenzene with an alkene to form a new carbon-carbon double bond. wikipedia.orgorganic-chemistry.orgthieme-connect.com

| Reaction | Coupling Partner | Catalyst/Reagents | Expected Functional Group |

| Suzuki-Miyaura Coupling | R-B(OH)2 | Pd(PPh3)4, Na2CO3 | -R (Alkyl or Aryl) |

| Sonogashira Coupling | R-C≡CH | Pd(PPh3)2Cl2, CuI, Et3N | -C≡C-R |

| Heck Coupling | H2C=CHR | Pd(OAc)2, PPh3, Et3N | -CH=CHR |

| Cyanation | K4[Fe(CN)6] | Pd(OAc)2, dppf | -CN |

| Halogen Exchange (to Br) | CuBr | N,N-dimethylformamide (DMF), heat | -Br |

Strategies for Polymerization and Advanced Material Science Precursors

The presence of the vinyl group in this compound suggests its potential as a monomer for polymerization, leading to the formation of advanced materials.

The nitrovinyl group, particularly in β-nitrostyrene and its derivatives, is known to undergo anionic polymerization. tandfonline.comresearchgate.net The electron-withdrawing nature of the nitro group makes the vinyl group susceptible to nucleophilic attack, initiating the polymerization process. semanticscholar.orgwikipedia.org Strong anionic initiators, such as organolithium compounds or alkoxides, can be used to initiate the polymerization.

It is important to note that the radical polymerization of β-nitrostyrene is generally not successful, as it acts as a strong inhibitor of radical polymerization. acs.org

The resulting polymer would feature a polyvinyl backbone with pendant 2-iodo-1-methoxyphenyl groups. The presence of the iodo and methoxy groups on the polymer side chains offers further opportunities for post-polymerization modification, allowing for the fine-tuning of the material's properties. For example, the iodo groups could be used as sites for cross-linking or for the attachment of other functional molecules.

Role of Aromatic Substituents in Polymer Design and Properties

The functionalization of aromatic monomers is a cornerstone of modern polymer chemistry, allowing for the precise tuning of polymer properties to meet the demands of advanced applications. By strategically placing substituents on a monomer unit, chemists can manipulate the electronic, thermal, mechanical, and solubility characteristics of the resulting polymer. In the context of this compound, the interplay between the iodo, methoxy, and nitrovinyl groups provides a rich platform for polymer design. Each substituent imparts distinct characteristics that collectively define the final material's performance.

The Influence of the Methoxy Group (-OCH₃)

The methoxy group is a powerful modulator of polymer properties due to its electron-donating nature and steric bulk. nih.govresearchgate.net Its presence on the aromatic ring significantly influences several key characteristics of a polymer.

Electronic Properties: As an electron-donating group, the methoxy substituent increases the electron density of the aromatic ring. nih.gov In conjugated polymers, this can raise the Highest Occupied Molecular Orbital (HOMO) energy level, which in turn affects the polymer's band gap and optoelectronic behavior. nih.gov However, its effect can be complex; in some donor-acceptor polymer systems for photovoltaics, the addition of methoxy groups has been shown to adversely affect performance by altering the delicate electronic balance required for efficient charge separation.

Thermal and Mechanical Properties: The impact of methoxy groups on thermal stability can be multifaceted. While they can increase chain flexibility, potentially lowering the glass transition temperature (Tg), they have also been reported to decrease thermal stability in some polymer systems. researchgate.net This is attributed to electron donation to the aromatic rings, which can weaken the polymer backbone under thermal stress. researchgate.net Conversely, the steric hindrance provided by the methoxy group can restrict chain mobility, sometimes leading to an increase in Tg.

Solubility and Processing: The methoxy group generally enhances the solubility of aromatic polymers in common organic solvents. nih.gov This improved solubility is a significant advantage for polymer processing, facilitating techniques like spin-coating and casting from solution, which are essential for fabricating thin films for electronic devices. The increased flexibility and disruption of chain packing caused by the methoxy group contribute to this effect.

Impact of the Methoxy (-OCH₃) Substituent on Polymer Properties

| Property | Effect | Underlying Mechanism |

|---|---|---|

| Electronic | Modulates HOMO/LUMO energy levels | Acts as an electron-donating group, increasing electron density on the aromatic ring. nih.gov |

| Thermal Stability | Can decrease thermal stability | Electron donation may weaken the polymer backbone under thermal stress. researchgate.net |

| Glass Transition (Tg) | Variable; can increase or decrease Tg | Influences chain flexibility and packing efficiency through steric effects. |

| Solubility | Generally increases solubility | Disrupts polymer chain packing and increases flexibility, improving interaction with solvents. nih.gov |

The Influence of the Iodo Group (-I)

The iodo substituent is unique among halogens in its significant impact on the electronic properties of organic materials, making it a valuable tool in the design of functional polymers, particularly for electronics.

Electronic Properties: The most significant contribution of the iodine atom is its ability to drastically alter the electronic structure of conjugated polymers. nsf.gov Research has shown that positioning iodine atoms on aromatic rings can create a high-energy, in-plane Highest Occupied Molecular Orbital (HOMO) from the mixing of iodine lone pair orbitals. nsf.gov This effect substantially lowers the HOMO-LUMO gap, which is a critical parameter for tuning the optical and electronic properties of materials for applications like organic semiconductors and photovoltaics. nsf.gov

Polymerization and Doping: Molecular iodine can act as an initiator in various types of polymerization. nih.gov In a polymer backbone, the carbon-iodine bond can be a site for post-polymerization modification. Furthermore, iodine is a well-known p-type dopant for conjugated polymers. nih.govresearchgate.net It acts as an electron acceptor, forming charge-transfer complexes with the polymer chain. researchgate.net This doping process increases the number of charge carriers (holes), thereby enhancing the electrical conductivity of the material. nih.govaimspress.com Studies on polyterpenol thin films, for instance, demonstrated that iodine doping reduced the optical band gap from 5.05 × 10⁻⁸ S/cm to 1.20 × 10⁻⁶ S/cm and significantly increased electrical conductivity. nih.govresearchgate.net

Impact of the Iodo (-I) Substituent on Polymer Properties

| Property | Effect | Underlying Mechanism |

|---|---|---|

| Electronic (HOMO/LUMO) | Significantly lowers the HOMO-LUMO gap | Mixing of iodine lone pair orbitals creates a high-energy, in-plane σ-antibonding HOMO. nsf.gov |

| Electrical Conductivity | Increases conductivity upon doping | Acts as an electron-accepting dopant, creating charge-transfer complexes and increasing charge carriers. nih.govresearchgate.net |

| Reactivity | Provides a site for post-polymerization modification | The C-I bond can be cleaved or used in cross-coupling reactions for further functionalization. |

The Influence of the Nitrovinyl Group (-CH=CH-NO₂)

The nitrovinyl group is a potent electron-withdrawing moiety that introduces reactivity and strong electronic influence, making it a versatile functional group in polymer design.

Electronic Properties: As a strong electron-withdrawing group, the nitrovinyl substituent dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). When combined with an electron-donating group like methoxy on the same aromatic ring, it creates a "push-pull" system. This intramolecular donor-acceptor architecture is a classic strategy for narrowing the polymer's band gap, which can shift its absorption spectrum to longer wavelengths (red shift) and is highly desirable for applications in organic solar cells and other optoelectronic devices. researchgate.net

Reactivity and Cross-linking: The vinyl portion of the nitrovinyl group is highly activated by the adjacent nitro group, making it susceptible to various chemical transformations. This inherent reactivity can be exploited for post-polymerization modification, allowing for the attachment of other functional molecules to the polymer backbone. researchgate.net Furthermore, the double bond provides a potential site for cross-linking. specialchem.com Cross-linking polymer chains creates a three-dimensional network, which can dramatically improve the material's thermal stability, mechanical strength, and chemical resistance. specialchem.comyoutube.com This transformation from a thermoplastic to a thermosetting material is critical for applications requiring high durability. specialchem.com

The true potential of a monomer like this compound lies in the synergistic and sometimes competing effects of its substituents. The combination of the electron-donating methoxy group and the electron-withdrawing nitrovinyl group establishes a strong intramolecular push-pull effect, which is a primary strategy for designing low-band-gap conjugated polymers. researchgate.net The iodo group further refines the electronic landscape by uniquely raising the HOMO energy level, offering an additional, powerful tool for band-gap engineering. nsf.gov

From a structural perspective, the bulky iodo and methoxy groups can introduce steric hindrance, which may reduce intermolecular π-π stacking. nih.gov While this can decrease charge mobility between chains, it often improves solubility, aiding in material processing. nih.gov The reactive nitrovinyl group offers a pathway to either functionalize the polymer after synthesis or to cross-link the final material, locking in its structure and enhancing its robustness. specialchem.com By balancing these electronic and steric contributions, a polymer designer can precisely control the final properties of the material, tailoring it for specific high-performance applications.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Chromatographic Methods for Purification and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

HPLC is the premier method for assessing the purity of non-volatile and thermally sensitive compounds. A reverse-phase HPLC (RP-HPLC) method would be most suitable for analyzing 2-iodo-1-methoxy-4-(2-nitrovinyl)benzene.

Methodology: A typical setup would involve a C18 stationary phase column and a mobile phase consisting of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com An acid modifier like 0.1% formic acid is often added to the mobile phase to ensure sharp, symmetrical peaks.

Detection: Given the extended π-conjugated system involving the benzene (B151609) ring, the nitro group, and the vinyl moiety, the compound is expected to be a strong UV chromophore. A UV-Vis detector, set at the wavelength of maximum absorbance (λmax), likely in the 300-350 nm range, would be used for detection and quantification.

Application: HPLC is used to determine the purity percentage of a synthesized batch and to monitor the progress of a reaction by analyzing aliquots of the reaction mixture over time.

Gas chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.

Applicability: The suitability of GC for this compound depends on its thermal stability and volatility. While the molecule's molecular weight (~305 g/mol ) is within the typical range for GC analysis, the presence of the nitro group can sometimes lead to thermal degradation at the high temperatures used in the GC injector and column.

Methodology: If the compound is sufficiently stable, analysis would be performed using a capillary column with a non-polar or medium-polarity stationary phase. The instrument would be equipped with a Flame Ionization Detector (FID) for quantitative analysis or, more powerfully, a Mass Spectrometer (MS) as the detector (GC-MS).

GC-MS: The coupling of GC with MS is particularly useful, as it provides both the retention time (a characteristic of the compound under specific GC conditions) and the mass spectrum (a molecular fingerprint). This allows for the confident identification of the compound in a complex mixture. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an essential and rapid method for monitoring the progress of the synthesis of nitrostyrene (B7858105) derivatives, including compounds structurally similar to this compound. The synthesis of these compounds, often achieved through a Henry reaction (a condensation between a nitroalkane and an aldehyde), can be effectively monitored by observing the consumption of starting materials and the formation of the product spot on a TLC plate.

In a typical setup, a small aliquot of the reaction mixture is spotted onto a silica (B1680970) gel plate. The plate is then developed in a chamber containing an appropriate solvent system, or eluent. The separation of components is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). The positions of the compounds are then visualized, commonly under UV light, revealing spots corresponding to the starting materials and the newly formed product.

While specific TLC parameters for this compound are not detailed in the reviewed literature, data for the closely related analog, (E)-1-methoxy-4-(2-nitrovinyl)benzene, provides a strong reference. For this analog, a mobile phase of petroleum ether and ethyl acetate (B1210297) in a 20:1 ratio is effective. rsc.org The product, being more polar than the starting aldehyde due to the nitrovinyl group, will typically have a lower Retention Factor (Rf) value. The reaction is considered complete when the spot corresponding to the limiting reactant (e.g., the aldehyde) is no longer visible on the TLC plate.

For purification following the reaction, column chromatography using silica gel is standard practice. The choice of eluent is often guided by the TLC results, with a solvent system that provides a good separation of the product from any unreacted starting materials or byproducts. rsc.org For instance, solvent systems like petroleum ether/ethyl acetate or hexane/ethyl acetate are commonly employed for compounds of similar polarity. rsc.orgrsc.org

Table 1: TLC Parameters for a Structural Analog of this compound

| Compound | Stationary Phase | Mobile Phase (Eluent) | Rf Value | Source |

|---|

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and the nature of its intermolecular interactions in the solid state.